Cyclopentene, 4,4-dichloro-
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Overview
Description
Cyclopentene, 4,4-dichloro- is an organic compound with the molecular formula C5H6Cl2. It is a derivative of cyclopentene, where two chlorine atoms are substituted at the 4th position of the cyclopentene ring. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentene, 4,4-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cyclopentene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective substitution at the 4th position .
Industrial Production Methods
In industrial settings, the production of cyclopentene, 4,4-dichloro- often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, 4,4-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclopentanones.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated cyclopentanones.
Reduction: Cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentene, 4,4-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentene, 4,4-dichloro- involves its interaction with various molecular targets. The chlorine atoms in the compound can participate in electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecule. These interactions can affect biological pathways and chemical processes, making it a versatile compound in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: The parent compound without chlorine substitution.
Cyclopentene, 1,2-dichloro-3,3,4,4,5,5-hexafluoro-: A more heavily substituted derivative with additional fluorine atoms.
Uniqueness
Cyclopentene, 4,4-dichloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of chlorine atoms at the 4th position enhances its electrophilic nature, making it suitable for various chemical transformations and applications .
Properties
CAS No. |
5296-48-0 |
---|---|
Molecular Formula |
C5H6Cl2 |
Molecular Weight |
137.00 g/mol |
IUPAC Name |
4,4-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-5(7)3-1-2-4-5/h1-2H,3-4H2 |
InChI Key |
GVZSEVSNGREDBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1(Cl)Cl |
Origin of Product |
United States |
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